molecular formula C8H14O3 B1529306 2-Ethyloxane-4-carboxylic acid CAS No. 1341685-92-4

2-Ethyloxane-4-carboxylic acid

Cat. No.: B1529306
CAS No.: 1341685-92-4
M. Wt: 158.19 g/mol
InChI Key: KAMBMTCSYGVFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyloxane-4-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of primary alcohols or aldehydes. For instance, the oxidation of 2-ethyloxane-4-carboxaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the hydrolysis of nitriles. This method includes the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile to form the carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

2-Ethyloxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Thionyl chloride (SOCl2) for forming acid chlorides, followed by reaction with alcohols or amines to form esters or amides

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Primary alcohols.

    Substitution: Esters, amides, and other derivatives

Scientific Research Applications

2-Ethyloxane-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of polymers, nanomaterials, and surface modification of nanoparticles.

Mechanism of Action

The mechanism of action of 2-ethyloxane-4-carboxylic acid involves its interaction with molecular targets and pathways. It can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Formic Acid (HCOOH): The simplest carboxylic acid, known for its use in various chemical processes.

    Acetic Acid (CH3COOH): Widely used in the food industry and as a chemical reagent.

    Propionic Acid (CH3CH2COOH): Used in food preservation and as a chemical intermediate.

Uniqueness of 2-Ethyloxane-4-carboxylic Acid

This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable derivatives and interact with various biomolecules makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-ethyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-7-5-6(8(9)10)3-4-11-7/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMBMTCSYGVFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Ethyloxane-4-carboxylic acid
Reactant of Route 2
2-Ethyloxane-4-carboxylic acid
Reactant of Route 3
2-Ethyloxane-4-carboxylic acid
Reactant of Route 4
2-Ethyloxane-4-carboxylic acid
Reactant of Route 5
2-Ethyloxane-4-carboxylic acid
Reactant of Route 6
2-Ethyloxane-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.